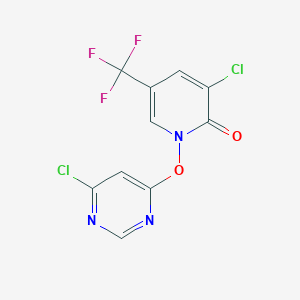
3-chloro-1-((6-chloropyrimidin-4-yl)oxy)-5-(trifluoromethyl)pyridin-2(1H)-one
説明
3-chloro-1-((6-chloropyrimidin-4-yl)oxy)-5-(trifluoromethyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C10H4Cl2F3N3O2 and its molecular weight is 326.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-Chloro-1-((6-chloropyrimidin-4-yl)oxy)-5-(trifluoromethyl)pyridin-2(1H)-one is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and agriculture. This article explores its synthesis, biological properties, and relevant case studies that highlight its application in various domains.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a pyridine ring substituted with chlorine and trifluoromethyl groups, as well as a chloropyrimidine moiety. The synthesis typically involves multi-step reactions, including condensation and acylation processes, which have been documented in patent literature and chemical databases .
Antifungal Activity
Research has demonstrated that derivatives of this compound exhibit notable antifungal properties. For instance, a study reported moderate to good in vitro antifungal activities against various fungal pathogens such as Botrytis cinerea and Rhizoctonia solani. The effective concentrations (EC50) for some derivatives were found to be comparable to established antifungal agents like hymexazol, indicating promising applications in crop protection .
Antibacterial Activity
In addition to antifungal effects, compounds similar to this compound have shown antibacterial properties. However, the activity against specific bacterial strains such as Xanthomonas oryzae was less pronounced compared to traditional treatments like thiodiazole copper. This suggests that while the compound has potential antibacterial activity, it may require further optimization for enhanced efficacy .
Molecular Docking Studies
Molecular docking simulations have provided insights into the interaction of this compound with various biological targets. For example, docking studies indicated favorable binding affinities with specific enzymes involved in metabolic pathways of pathogens. These studies help elucidate the mechanism of action at the molecular level and guide further modifications to improve biological activity .
Case Study 1: Agricultural Applications
A series of experiments conducted on cucumber plants treated with formulations containing the compound showed a significant reduction in fungal infections. The results indicated that formulations with an EC50 value of approximately 6.72 μg/mL were effective in controlling Rhizoctonia solani, showcasing its potential as a biopesticide .
Case Study 2: Medicinal Chemistry
In medicinal applications, derivatives of this compound have been investigated for their role as inhibitors of specific enzymes related to cancer progression. The binding interactions observed in molecular docking studies suggest that modifications to the chloropyrimidine moiety could enhance selectivity and potency against cancer cell lines .
特性
IUPAC Name |
3-chloro-1-(6-chloropyrimidin-4-yl)oxy-5-(trifluoromethyl)pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2F3N3O2/c11-6-1-5(10(13,14)15)3-18(9(6)19)20-8-2-7(12)16-4-17-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDMTGOQPLGBBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)N(C=C1C(F)(F)F)OC2=CC(=NC=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















